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Compound of Interest

Compound Name: 1H-Pyrrolo[3,2-b]pyridin-6-amine

Cat. No.: B1291010

An In-depth Technical Guide to the Solubility and Stability Profile of 1H-Pyrrolo[3,2-b]pyridin-
6-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrolo[3,2-b]pyridin-6-amine, also known as 6-Amino-4-azaindole, is a heterocyclic
compound belonging to the pyrrolopyridine class.[1][2] Pyrrolopyridine scaffolds are recognized
as "privileged structures" in medicinal chemistry due to their ability to bind to a wide array of
biological targets.[2] As isosteres of indole, these scaffolds, which fuse an electron-rich pyrrole
ring with an electron-deficient pyridine ring, create a unique electronic environment that is
synthetically versatile.[2]

The pyrrolopyridine nucleus can mimic the purine ring of ATP, making its derivatives potent
candidates for kinase inhibitors.[3] Kinases are crucial enzymes in cell signaling, and their
dysregulation is implicated in numerous diseases, particularly cancer.[2][4] Consequently,
understanding the physicochemical properties of novel pyrrolopyridine derivatives like 1H-
Pyrrolo[3,2-b]pyridin-6-amine is a critical first step in the drug discovery and development
process. This technical guide provides a comprehensive overview of the known properties, and
a detailed framework for determining the solubility and stability profiles of this compound.

Core Physicochemical Properties
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While extensive experimental data for 1H-Pyrrolo[3,2-b]pyridin-6-amine is not widely
published, its basic physicochemical properties have been identified or predicted. These are
summarized in the table below.

Property Value Reference

1H-pyrrolo[3,2-b]pyridin-6-

amine

IUPAC Name

6-Amino-4-azaindole, 6-Amino-
Synonyms » (5]
1H-pyrrolo[3,2-b]pyridine

CAS Number 1015609-67-2 [1]
Molecular Formula C7H7N3 [1]
Molecular Weight 133.15 g/mol [1]
Appearance Solid / Lyophilized powder [1][6]
Boiling Point (Predicted) 363.0£22.0 °C [5]
Density (Predicted) 1.367 + 0.06 g/cm3 [5]
pKa (Predicted) 15.89 + 0.40 [5]
InChikey ZURXBXYCBASGBD- (]

UHFFFAOYSA-N

Solubility Profile

Specific quantitative solubility data for 1H-Pyrrolo[3,2-b]pyridin-6-amine in various solvents is
not readily available in the public domain. However, based on its structural class (azaindole),
some general characteristics can be inferred. Azaindoles have been reported to exhibit
enhanced aqueous solubility compared to their parent indole counterparts, a significant
advantage in drug development.[7] The presence of the pyridine nitrogen atom allows for
protonation in acidic conditions, which can further increase solubility in aqueous media.[8]

Given the lack of specific data, the following table is presented as a template for how
experimentally determined solubility data should be structured for this compound.
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Table of lllustrative Solubility Data

Temperature Solubility .
Solvent . Solubility (uM)  Method
(°C) (ng/imL)
(Data to be (Data to be Thermodynami
Water 25 . .
determined) determined) c
(Data to be (Data to be )
PBS (pH 7.4) 25 ] ) Thermodynamic
determined) determined)
(Data to be (Data to be o
DMSO 25 ] ) Kinetic
determined) determined)
(Data to be (Data to be o
Ethanol 25 ) ) Kinetic
determined) determined)
(Data to be (Data to be )
FaSSIF 37 Thermodynamic

determined)

determined)

| FeSSIF | 37 | (Data to be determined) | (Data to be determined) | Thermodynamic |

Experimental Protocols for Solubility Determination

To obtain reliable solubility data, standardized kinetic and thermodynamic assays are essential.

The "shake-flask" method is a widely accepted approach for determining thermodynamic

(equilibrium) solubility.

1. Thermodynamic Solubility Assay (Shake-Flask Method)

¢ Objective: To determine the equilibrium solubility of the compound in a specific solvent.

o Materials:

o 1H-Pyrrolo[3,2-b]pyridin-6-amine (solid form)

o Selected aqueous buffers (e.g., Phosphate-Buffered Saline pH 7.4) and organic solvents

o Vials with screw caps
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[e]

Orbital shaker or rotator in a temperature-controlled environment

o

Centrifuge

[¢]

Syringe filters (e.g., 0.22 ym)

[¢]

Analytical instrumentation (HPLC-UV, LC-MS)

e Procedure:

o Add an excess amount of the solid compound to a vial containing a known volume of the
test solvent. This ensures that a saturated solution is formed.

o Seal the vials and place them on a shaker in a temperature-controlled chamber (e.g., 25°C
or 37°C).

o Equilibrate the samples by shaking for an extended period (typically 24 to 48 hours) to
ensure equilibrium is reached.

o After equilibration, allow the vials to stand to let undissolved solids settle.
o Centrifuge the samples to further separate the solid material from the supernatant.

o Carefully withdraw an aliquot of the clear supernatant and filter it using a syringe filter to
remove any remaining particulate matter.

o Quantify the concentration of the dissolved compound in the filtrate using a validated
analytical method such as HPLC-UV or LC-MS against a standard curve.[9]

2. Kinetic Solubility Assay

o Objective: To determine the solubility of a compound from a concentrated DMSO stock
solution upon dilution into an aqueous buffer, mimicking conditions in high-throughput
screening assays.

o Materials:

o 10 mM stock solution of 1H-Pyrrolo[3,2-b]pyridin-6-amine in 100% DMSO
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o Agqueous buffer (e.g., PBS pH 7.4)

o 96-well microtiter plates

o Plate reader (Nephelometer or UV-Vis spectrophotometer)

e Procedure:

[¢]

Prepare serial dilutions of the DMSO stock solution in the wells of a microtiter plate.

o Add the aqueous buffer to each well to achieve the desired final compound concentrations
and a low final DMSO concentration (typically <1%).

o Mix the contents and incubate the plate at a controlled temperature (e.g., 25°C) for a set
period (e.g., 1-2 hours).

o Measure the turbidity or light scattering of each well using a nephelometer. The
concentration at which a significant increase in scattering is observed indicates the kinetic
solubility limit.

o Alternatively, for UV-Vis detection, the solutions are filtered or centrifuged, and the
absorbance of the supernatant is measured to determine the concentration of the
dissolved compound.

Solubility Determination Workflow Diagram ™ dot
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Caption: Workflow for a comprehensive forced degradation (stress testing) study.

Biological Context: Potential Sighaling Pathway
Involvement

While specific biological targets for 1H-Pyrrolo[3,2-b]pyridin-6-amine have not been
extensively reported, the pyrrolopyridine scaffold is a well-known pharmacophore for kinase
inhibitors. [2][3]Protein kinases are enzymes that regulate a vast number of cellular processes,
including growth, differentiation, and metabolism, by phosphorylating target proteins. [4]
[10]Their dysregulation is a hallmark of many cancers.
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Kinase inhibitors often function by competing with ATP for binding to the kinase's active site.
[11]The azaindole structure of 1H-Pyrrolo[3,2-b]pyridin-6-amine is a bioisostere of the purine
ring of ATP and can form key hydrogen bond interactions within the kinase hinge region,
inhibiting its activity. [3][12]This can block downstream signaling and inhibit cancer cell
proliferation. An illustrative example of a pathway that could be targeted is the Receptor
Tyrosine Kinase (RTK) pathway, which often involves the RAS-RAF-MEK-ERK cascade.

lllustrative Kinase Inhibitor Signhaling Pathway Diagram
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Caption: lllustrative signaling pathway potentially targeted by a pyrrolopyridine-based kinase
inhibitor.

Conclusion

1H-Pyrrolo[3,2-b]pyridin-6-amine is a compound of significant interest due to its privileged
pyrrolopyridine scaffold, which is prevalent in kinase inhibitor drug discovery programs. This
guide has synthesized the available physicochemical information and acknowledges the
current lack of specific public data on its solubility and stability. To address this gap, detailed,
standardized protocols for determining the kinetic and thermodynamic solubility, as well as for
conducting comprehensive forced degradation studies, have been provided. The successful
application of these methodologies is essential for any researcher or drug development
professional aiming to advance this compound or its derivatives towards preclinical and clinical
stages. The provided workflows and illustrative diagrams serve as a robust framework for
initiating a thorough characterization of this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. ["1H-Pyrrolo[3,2-b]pyridin-6-amine" solubility and
stability profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291010#1h-pyrrolo-3-2-b-pyridin-6-amine-solubility-
and-stability-profile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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